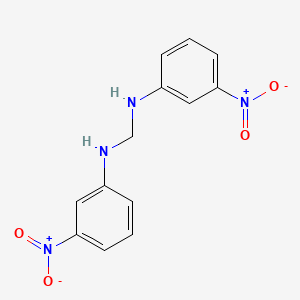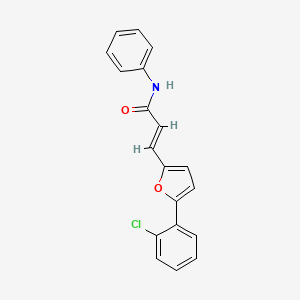![molecular formula C15H14N2O2 B15076133 2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide CAS No. 70203-02-0](/img/structure/B15076133.png)
2-hydroxy-N'-[(1E)-1-phenylethylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide is an organic compound belonging to the hydrazone class. Hydrazones are known for their versatile biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a hydrazone linkage (C=N-NH) and a hydroxyl group attached to a benzene ring, making it a valuable molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. For example, the reaction between 2-hydroxybenzohydrazide and acetophenone in ethanol under reflux yields the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times and improve product yields .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Used in the development of new materials and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with various molecular targets. The hydrazone linkage allows it to act as a nucleophile, participating in Mannich reactions, coupling reactions, and halogenations. The hydroxyl group enhances its ability to form hydrogen bonds, increasing its binding affinity to biological targets. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Hydroxy-N’-[(1E)-1-(2-pyridinyl)ethylidene]benzohydrazide
- 2-Hydroxy-N’-[(1E)-1-phenylbutylidene]benzohydrazide
- 4-Hydroxy-N’-[(1E)-substituted-phenylmethylidene]benzohydrazide
Uniqueness
2-Hydroxy-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to its specific hydrazone linkage and hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced antioxidant and antimicrobial properties, making it a valuable molecule for various applications .
Propiedades
Número CAS |
70203-02-0 |
|---|---|
Fórmula molecular |
C15H14N2O2 |
Peso molecular |
254.28 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(E)-1-phenylethylideneamino]benzamide |
InChI |
InChI=1S/C15H14N2O2/c1-11(12-7-3-2-4-8-12)16-17-15(19)13-9-5-6-10-14(13)18/h2-10,18H,1H3,(H,17,19)/b16-11+ |
Clave InChI |
WFXWQJZQAHFAQN-LFIBNONCSA-N |
SMILES isomérico |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=CC=C2 |
SMILES canónico |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


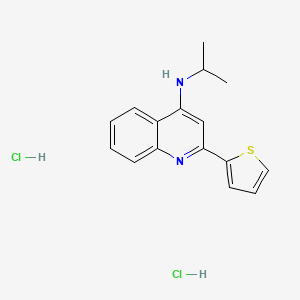
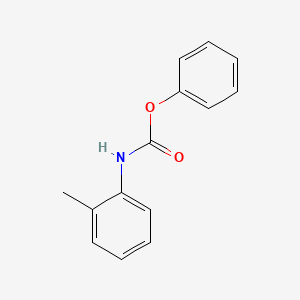
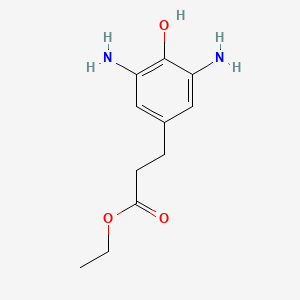
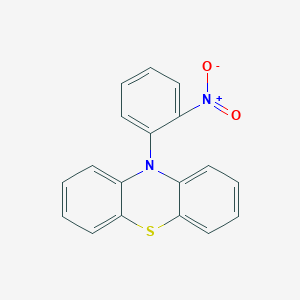
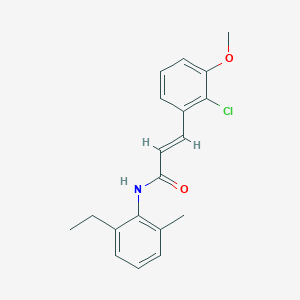
![5-Methyl-9-nitro-11-oxo-5,11-dihydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B15076096.png)
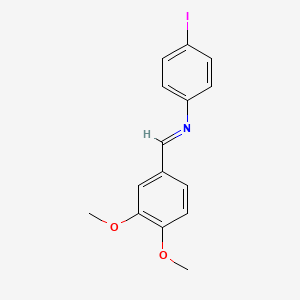

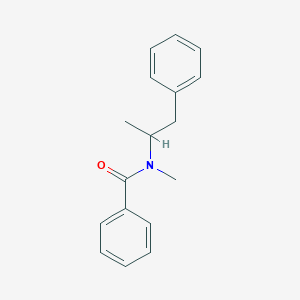
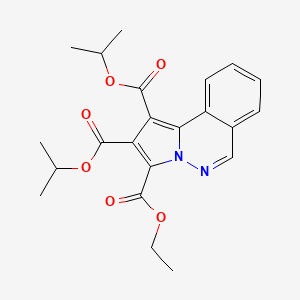
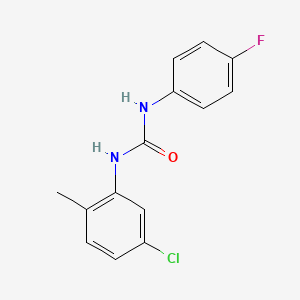
![8-Amino-3-hexyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B15076114.png)
